molecular formula C10H14N2OS B1276061 5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide CAS No. 777880-70-3

5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide

Cat. No.: B1276061
CAS No.: 777880-70-3
M. Wt: 210.3 g/mol
InChI Key: OXNMMXRMVHHCBQ-UHFFFAOYSA-N
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Description

5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide is a chemical compound with the molecular formula C10H14N2OS It is a derivative of benzothiophene, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide typically involves the reaction of 5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the carbohydrazide derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups such as amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It may be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6,7-Tetrahydro-1-benzothiophene-2-carbohydrazide
  • 5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid
  • 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Uniqueness

5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide is unique due to the presence of the carbohydrazide functional group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other benzothiophene derivatives that may lack this functional group or possess different substituents.

Properties

IUPAC Name

5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS/c1-6-2-3-8-7(4-6)5-9(14-8)10(13)12-11/h5-6H,2-4,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNMMXRMVHHCBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C=C(S2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406926
Record name 5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24832659
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

777880-70-3
Record name 5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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